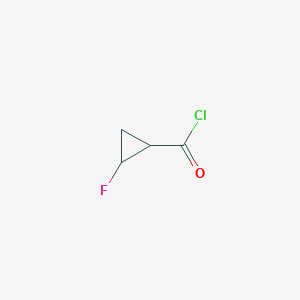
1,1,1,4,4,4-Hexafluoro-2-methoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,4,4,4-Hexafluoro-2-methoxybutane, or HFB, is a fluorinated hydrocarbon compound that has a wide range of uses in scientific research and industry. HFB has been used in a variety of applications, including as a solvent for organic reactions, as a reagent for the synthesis of organic compounds, and as a reactant in the production of specialty chemicals. HFB has also been used in the production of pharmaceuticals, as well as in the manufacture of electronic components. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells.
科学的研究の応用
HFB has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent for the synthesis of organic compounds. HFB has also been used as a reactant in the production of specialty chemicals, such as perfluoroalkylated compounds. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells. HFB has also been used as a model compound in studies of the structure and properties of fluorinated hydrocarbons, as well as in studies of the thermodynamic and kinetic properties of chemical reactions.
作用機序
The mechanism of action of HFB is not fully understood, but it is believed to involve the formation of a reactive intermediate that is able to undergo further reactions with other molecules. This reactive intermediate is believed to be a species known as a “hexafluorobutane radical”, which is formed through the homolytic cleavage of the carbon-fluorine bond of HFB. This radical is then able to undergo further reactions with other molecules, such as the formation of new carbon-fluorine bonds or the formation of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of HFB are not well understood, but it is believed that HFB may have some toxic effects on the human body. In particular, HFB has been found to be toxic to the liver and kidneys, and has been linked to an increased risk of developing cancer. In addition, HFB has been found to be an irritant to the eyes, skin, and respiratory system.
実験室実験の利点と制限
The main advantage of using HFB in laboratory experiments is its low toxicity and relatively low cost. HFB is also relatively easy to handle and store, as it is a liquid at room temperature. However, there are some limitations to using HFB in laboratory experiments. For example, HFB is a highly reactive compound, and therefore must be handled with care to prevent unwanted reactions. In addition, HFB is a volatile compound and can easily evaporate, making it difficult to accurately measure and control the concentration of HFB in a reaction.
将来の方向性
There are a number of potential future directions for the study and use of HFB. One potential direction is the development of new applications for HFB, such as its use as a fuel or as a component of fuel cells. Another potential direction is the further study of the biochemical and physiological effects of HFB, in order to better understand its potential toxicity and to develop methods for mitigating its toxic effects. Finally, further research into the mechanism of action of HFB could lead to the development of new synthetic methods for producing organic compounds.
合成法
HFB is synthesized by the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene (HFBene) with methanol in the presence of a catalyst. The reaction is typically carried out at temperatures between 100-140°C, with the reaction rate and yield of the desired product being dependent on the type of catalyst used. Common catalysts used for this reaction include palladium, ruthenium, and nickel compounds. The reaction of HFBene with methanol yields HFB as the major product, with minor amounts of other reaction byproducts such as 1,1,1,4,4,4-hexafluorobutane (HFBane) and 1,1,1,4,4,4-hexafluorobut-2-ol (HFBol).
特性
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUXCFUAMDVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-methoxybutane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



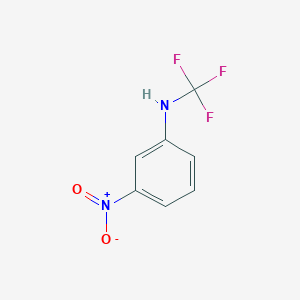
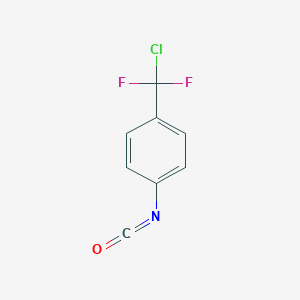
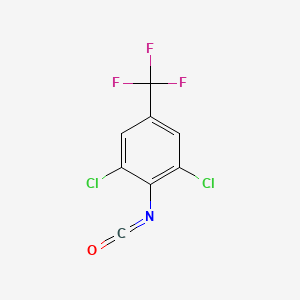
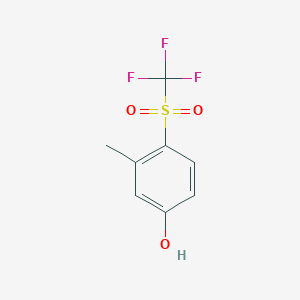

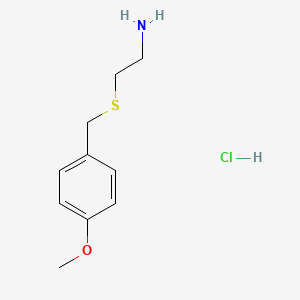



![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)

